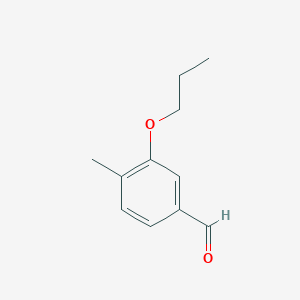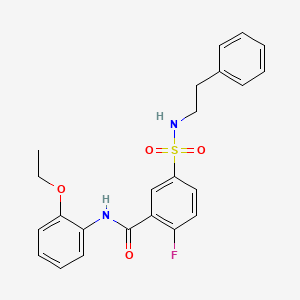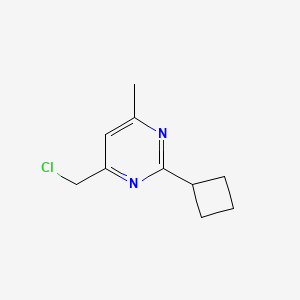![molecular formula C11H8F3N3OS B2535019 4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide CAS No. 881444-06-0](/img/structure/B2535019.png)
4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with a trifluoromethyl group are often used in the pharmaceutical and agrochemical industries due to their unique properties . The trifluoromethyl group can enhance biological activity and increase chemical or metabolic stability .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an active area of research . For example, trifluoromethylpyridines can be synthesized for use in agrochemicals and pharmaceuticals . The synthesis often involves various types of coupling reactions .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray diffraction . The structure can provide valuable information about the compound’s properties and potential reactivity .
Chemical Reactions Analysis
Trifluoromethyl-containing compounds can participate in various chemical reactions. For example, they can undergo Pd-catalyzed coupling reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by the presence of a trifluoromethyl group . For example, the trifluoromethyl group can increase the compound’s lipophilicity, which can affect its absorption and distribution in the body .
Aplicaciones Científicas De Investigación
Anticancer Applications
- Novel Anticancer Agents : A study by Gomha et al. (2017) introduced a novel series of pharmacophores containing the thiazole moiety, synthesized using facile methods. These compounds, including derivatives of 4-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide, were evaluated as potent anticancer agents against Hepatocellular carcinoma cell lines (HepG-2), with compounds showing significant anticancer activity Gomha et al., 2017.
- Synthesis and Anticancer Activity : Cai et al. (2016) synthesized a series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives and evaluated their anticancer activity against various cell lines. The derivatives displayed moderate to high anticancer activity, highlighting their potential in cancer treatment Cai et al., 2016.
Fungicidal and Antimicrobial Applications
- Fungicidal Activity : A study by Zi-lon (2015) synthesized N-(1,3,4-thiadiazolyl) thiazole carboxamides, including this compound derivatives, and evaluated their fungicidal activity. These compounds showed moderate activity against tested fungi, with certain derivatives exhibiting higher activity Zi-lon, 2015.
- Antimicrobial Activity : Farghaly et al. (2011) synthesized a series of thiadiazole-enaminones and evaluated their antimicrobial activities. Some of the synthesized compounds, including derivatives of this compound, displayed promising activities against all tested microorganisms Farghaly et al., 2011.
Synthesis and Chemical Properties
- Efficient Synthetic Routes : Kumar et al. (2013) reported an efficient route to synthesize 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles via chemoselective thionation-cyclization of highly functionalized enamides. This method highlights the versatility of thiadiazole derivatives in synthesizing compounds with potential biological activity Kumar et al., 2013.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-methyl-N-[2-(trifluoromethyl)phenyl]thiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3OS/c1-6-9(19-17-16-6)10(18)15-8-5-3-2-4-7(8)11(12,13)14/h2-5H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPDHUVNDOIAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2534936.png)
![N-([2,3'-bifuran]-5-ylmethyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2534937.png)

![2-(cyclopentylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2534941.png)
![3-[1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2534942.png)
![(3E)-3-[(Dimethylamino)methylene]-6-fluoro-2,3-dihydro-4H-chromen-4-one](/img/structure/B2534943.png)

![N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2534947.png)




![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide](/img/no-structure.png)
![Propan-2-yl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2534958.png)
